molecular formula C16H16ClF2N3O B6453409 5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2548990-73-2

5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6453409
CAS No.: 2548990-73-2
M. Wt: 339.77 g/mol
InChI Key: HLRLBWULHFTODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a piperidine ring linked through an ether bond to the 2-position of the pyrimidine ring. The piperidine ring is further substituted with a 2,4-difluorophenylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4-difluorobenzyl chloride with piperidine under basic conditions to form 1-[(2,4-difluorophenyl)methyl]piperidine.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with a suitable nucleophile to introduce the chloro group at the 5-position.

    Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position of the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the aromatic ring.

    Hydrolysis: The ether bond linking the piperidine ring to the pyrimidine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions can be used, often with heating to accelerate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the functional groups on the piperidine or aromatic rings.

Scientific Research Applications

5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies to understand the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its activity against certain diseases or conditions.

    Industry: It is used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine: Similar structure but with the chloro group at the 2-position instead of the 5-position.

    5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

    5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific substitution pattern and the presence of both the pyrimidine and piperidine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the chloro group at the 5-position of the pyrimidine ring can influence the compound’s reactivity and binding affinity to biological targets.

Properties

IUPAC Name

5-chloro-2-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2N3O/c17-12-8-20-16(21-9-12)23-14-3-5-22(6-4-14)10-11-1-2-13(18)7-15(11)19/h1-2,7-9,14H,3-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRLBWULHFTODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.